
(4-Chlorophenyl)dimethoxy(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)dimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H13ClO2Si. It is a derivative of silane, where a silicon atom is bonded to a 4-chlorophenyl group, a methyl group, and two methoxy groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous acids/bases are used as reagents. The reaction is usually carried out at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols are the primary products.
Oxidation: Silanols or siloxanes are formed depending on the reaction conditions.
Applications De Recherche Scientifique
(4-Chlorophenyl)dimethoxy(methyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)dimethoxy(methyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also undergo hydrolysis to form silanols, which can further react to form siloxane bonds, contributing to its utility in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxyphenylsilane: Contains three methoxy groups and a phenyl group.
Triethoxyphenylsilane: Contains three ethoxy groups and a phenyl group.
Uniqueness
(4-Chlorophenyl)dimethoxy(methyl)silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity and stability are required .
Propriétés
Formule moléculaire |
C9H13ClO2Si |
|---|---|
Poids moléculaire |
216.73 g/mol |
Nom IUPAC |
(4-chlorophenyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H13ClO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clé InChI |
AWMVLJYXZREYHX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C1=CC=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


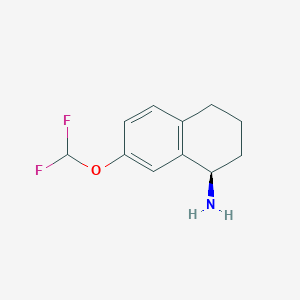
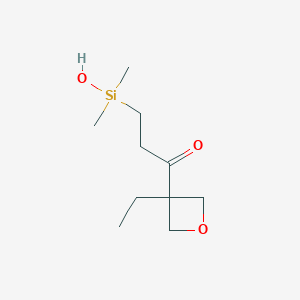

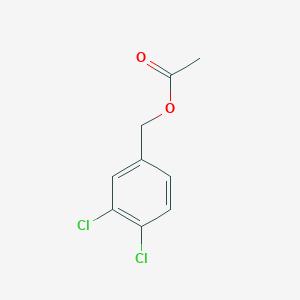
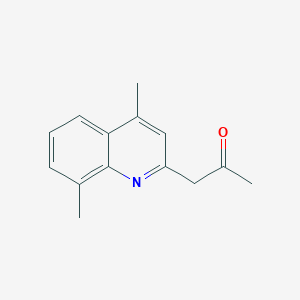

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
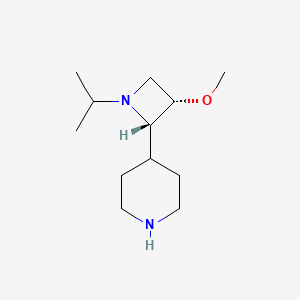
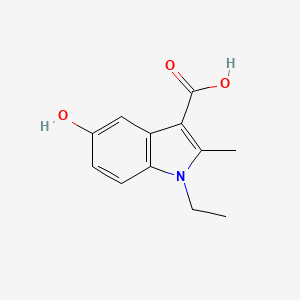
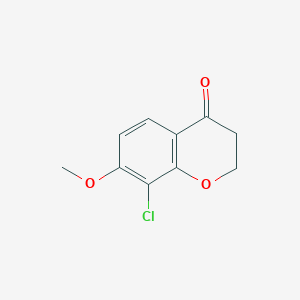



![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
